molecular formula C14H10ClNO4 B4812100 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

Cat. No.: B4812100
M. Wt: 291.68 g/mol
InChI Key: RYENKYFYCRUUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone is an aromatic ether compound known for its unique chemical structure and properties It features a phenyl ring substituted with a 2-chloro-6-nitrophenoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone typically involves the reaction of 2-chloro-6-nitrophenol with 4-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the bromine-substituted acetophenone, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 1-[4-(2-Amino-6-nitrophenoxy)phenyl]ethanone.

    Substitution: this compound derivatives with substituted groups.

    Oxidation: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]acetic acid.

Scientific Research Applications

1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    1-[4-(2-Chloro-6-nitrophenoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an ethanone moiety.

    1-[4-(2-Chloro-6-nitrophenoxy)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.

Uniqueness: 1-[4-(2-Chloro-6-nitrophenoxy)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and chloro substituents makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9(17)10-5-7-11(8-6-10)20-14-12(15)3-2-4-13(14)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENKYFYCRUUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.